molecular formula C6H12ClN B13546251 N-(3-chloropropyl)prop-2-en-1-amine

N-(3-chloropropyl)prop-2-en-1-amine

Cat. No.: B13546251
M. Wt: 133.62 g/mol
InChI Key: CKDSHTCVVQWHSF-UHFFFAOYSA-N
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Description

N-(3-chloropropyl)prop-2-en-1-amine is an organic compound with the molecular formula C6H12ClN It is a derivative of prop-2-en-1-amine, where a chlorine atom is attached to the third carbon of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-chloropropyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of prop-2-en-1-amine with 3-chloropropyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Prop-2-en-1-amine and 3-chloropropyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as dichloromethane or ethanol, and stirred at room temperature or slightly elevated temperatures.

    Product Isolation: The product is isolated by extraction and purification techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropropyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of saturated amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of N-(3-azidopropyl)prop-2-en-1-amine, N-(3-thiopropyl)prop-2-en-1-amine, etc.

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-(3-chloropropyl)propylamine.

Scientific Research Applications

N-(3-chloropropyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the preparation of various functionalized amines.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amine functionalities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(3-chloropropyl)prop-2-en-1-amine depends on its specific application. In general, the compound can interact with various molecular targets through its amine and chloropropyl functionalities. These interactions may involve:

    Nucleophilic Attack: The amine group can act as a nucleophile, attacking electrophilic centers in other molecules.

    Electrophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new chemical bonds.

    Pathways: The compound may participate in pathways involving amine functionalization, such as the formation of amides, imines, or other nitrogen-containing compounds.

Comparison with Similar Compounds

N-(3-chloropropyl)prop-2-en-1-amine can be compared with other similar compounds, such as:

    N-(3-bromopropyl)prop-2-en-1-amine: Similar structure but with a bromine atom instead of chlorine. Bromine is more reactive in substitution reactions.

    N-(3-iodopropyl)prop-2-en-1-amine: Contains an iodine atom, which is even more reactive than bromine and chlorine.

    N-(3-chloropropyl)propylamine: Lacks the double bond in the prop-2-en-1-amine moiety, leading to different reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate for the synthesis of complex organic molecules and bioactive compounds. Further research and development may uncover new applications and enhance its utility in scientific and industrial contexts.

Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

3-chloro-N-prop-2-enylpropan-1-amine

InChI

InChI=1S/C6H12ClN/c1-2-5-8-6-3-4-7/h2,8H,1,3-6H2

InChI Key

CKDSHTCVVQWHSF-UHFFFAOYSA-N

Canonical SMILES

C=CCNCCCCl

Origin of Product

United States

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